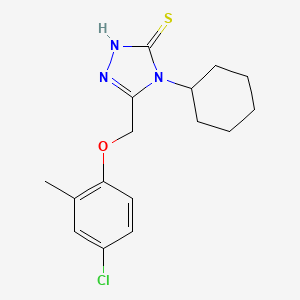
3-(carbamoylamino)-3-(2-chlorophenyl)propanoic Acid
Vue d'ensemble
Description
3-(Carbamoylamino)-3-(2-chlorophenyl)propanoic acid is a synthetic organic compound that has attracted considerable interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carbamoylamino group attached to a propanoic acid backbone with a 2-chlorophenyl substituent. Its structural complexity allows it to participate in various chemical reactions, making it a valuable molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of 3-(carbamoylamino)-3-(2-chlorophenyl)propanoic acid typically involves the synthesis of intermediate compounds through multi-step organic reactions. One common route begins with the chlorination of benzene to form 2-chlorobenzene, followed by nitration, reduction, and amination reactions to introduce the carbamoylamino group. The final step usually involves the acylation of the intermediate with propanoic acid derivatives under controlled conditions, such as the use of catalytic agents and specific solvents to optimize yield and purity.
Industrial Production Methods: : Industrial production methods often focus on scalability and cost-effectiveness. Large-scale synthesis may employ automated flow reactors and continuous processing techniques to ensure consistent production. Reaction conditions are meticulously optimized, involving precise temperature control, pressure regulation, and the use of high-efficiency catalysts to maximize output while minimizing waste and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: : 3-(Carbamoylamino)-3-(2-chlorophenyl)propanoic acid undergoes a variety of chemical reactions, including:
Oxidation: : It can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : It can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
3-(Carbamoylamino)-3-(2-chlorophenyl)propanoic acid has found applications in several scientific research fields:
Chemistry: : It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: : Its structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: : Preliminary studies suggest potential pharmacological activities, making it a compound of interest for drug development and therapeutic applications.
Industry: : Its unique properties allow for use in the development of specialized materials, including polymers and coatings.
Mécanisme D'action
The Mechanism by Which the Compound Exerts Its Effects: : The biological and chemical effects of 3-(carbamoylamino)-3-(2-chlorophenyl)propanoic acid are mediated by its interaction with specific molecular targets. These interactions often involve binding to active sites of enzymes or receptors, leading to modulation of their activity.
Molecular Targets and Pathways Involved: : The exact molecular targets may include enzymes involved in metabolic pathways, receptors on cell surfaces, or other biomolecules that play critical roles in physiological processes. The compound's effects can lead to alterations in cellular signaling pathways, metabolic regulation, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: : When compared to other compounds with similar structures, such as 3-(aminocarbamoyl)-3-(2-chlorophenyl)propanoic acid or 3-(carbamoylamino)-3-(2-methylphenyl)propanoic acid, 3-(carbamoylamino)-3-(2-chlorophenyl)propanoic acid often demonstrates unique reactivity profiles and biological activities. This uniqueness is attributed to the specific arrangement of functional groups and substituents on its molecular framework.
List of Similar Compounds
3-(Aminocarbamoyl)-3-(2-chlorophenyl)propanoic acid
3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid
3-(Carbamoylamino)-3-(2-bromophenyl)propanoic acid
3-(Carbamoylamino)-3-(2-fluorophenyl)propanoic acid
Each of these compounds exhibits distinct chemical and biological properties, highlighting the versatility and importance of studying structural variations in organic chemistry.
Propriétés
IUPAC Name |
3-(carbamoylamino)-3-(2-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-4-2-1-3-6(7)8(5-9(14)15)13-10(12)16/h1-4,8H,5H2,(H,14,15)(H3,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFXPTPGKHWHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)NC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209702 | |
| Record name | β-[(Aminocarbonyl)amino]-2-chlorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750599-02-1 | |
| Record name | β-[(Aminocarbonyl)amino]-2-chlorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750599-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[(Aminocarbonyl)amino]-2-chlorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B3429495.png)

![Ethyl[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B3429513.png)

![2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3429526.png)
![2-{[5-(2-methylfuran-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3429534.png)
![Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate](/img/structure/B3429556.png)



